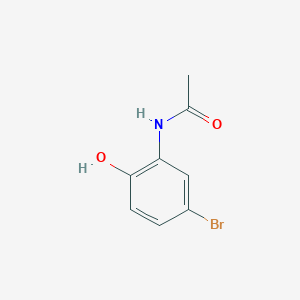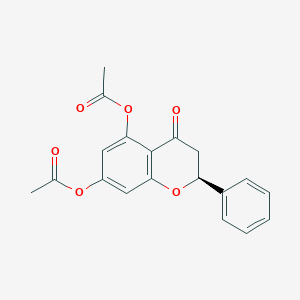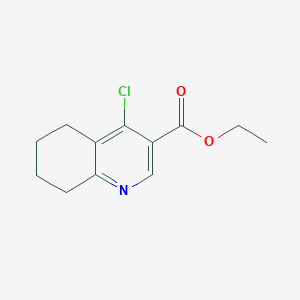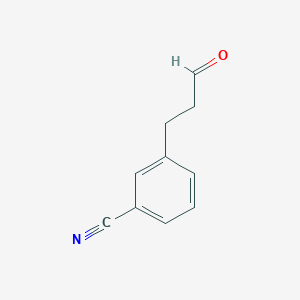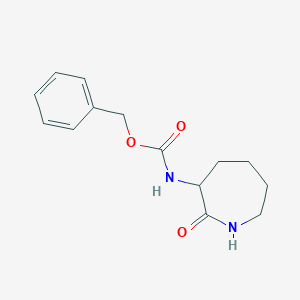
Benzyl (2-oxoazepan-3-yl)carbamate
説明
Benzyl (2-oxoazepan-3-yl)carbamate is a specialty product used in proteomics research . It has a molecular formula of C14H18N2O3 and a molecular weight of 262.30 .
Synthesis Analysis
The synthesis of carbamates like Benzyl (2-oxoazepan-3-yl)carbamate can be achieved through a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Molecular Structure Analysis
The molecular structure of Benzyl (2-oxoazepan-3-yl)carbamate is represented by the molecular formula C14H18N2O3 . More detailed structural information may be available in databases like PubChem .Physical And Chemical Properties Analysis
Benzyl (2-oxoazepan-3-yl)carbamate has a molecular weight of 262.30 . More detailed physical and chemical properties can be found in databases like PubChem .科学的研究の応用
Chemical Modification and Drug Synthesis
Benzyl (2-oxoazepan-3-yl)carbamate, while not directly mentioned, is implicated in the broader context of carbamate research, particularly in the development of pharmaceuticals. Carbamates, including benzyl carbamates, serve as crucial intermediates in the synthesis of various drugs. The review by Vacondio et al. (2010) highlights the relationship between the molecular structure of carbamates and their metabolic stability or lability, indicating the importance of structural modifications, such as those in benzyl (2-oxoazepan-3-yl)carbamate, for designing drugs with desired metabolic profiles (Vacondio, Silva, Mor, & Testa, 2010).
Supramolecular Chemistry
In supramolecular chemistry, the development of materials with specific properties often involves benzyl carbamate derivatives. Cantekin, de Greef, and Palmans (2012) discuss the versatile ordering capabilities of benzene-1,3,5-tricarboxamides (BTAs), highlighting the potential for benzyl carbamate structures to contribute to the self-assembly of nanometer-sized structures with applications ranging from nanotechnology to biomedicine (Cantekin, de Greef, & Palmans, 2012).
Environmental Impact and Removal
Understanding the environmental fate and removal of carbamate pesticides, which share a core structure with benzyl (2-oxoazepan-3-yl)carbamate, is crucial for environmental protection. Kosjek et al. (2012) review the occurrence, persistence, and removal of benzodiazepine derivatives, including carbamates, in water environments, emphasizing the need for efficient water treatment methods to mitigate the impact of these compounds on aquatic ecosystems (Kosjek, Perko, Zupanc, Zanoški Hren, Landeka Dragičević, Žigon, Kompare, & Heath, 2012).
Biomedical Applications
In the biomedical field, the modification of natural polymers with benzyl carbamates, such as in the esterification of hyaluronan, produces materials with diverse biological properties. Campoccia et al. (1998) explore the biocompatibility and potential clinical applications of such modified polymers, indicating the role of benzyl carbamate derivatives in creating novel biomaterials for a range of medical applications (Campoccia, Doherty, Radice, Brun, Abatangelo, & Williams, 1998).
特性
IUPAC Name |
benzyl N-(2-oxoazepan-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13-12(8-4-5-9-15-13)16-14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWYCTUOFGJWRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-oxoazepan-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




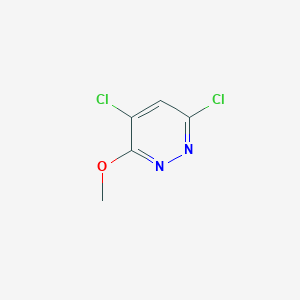
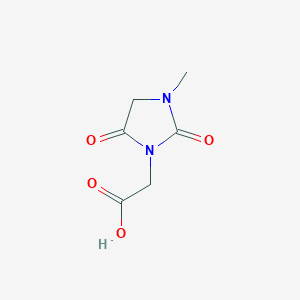
![2,3-Dihydrobenzo[b]oxepine](/img/structure/B169400.png)
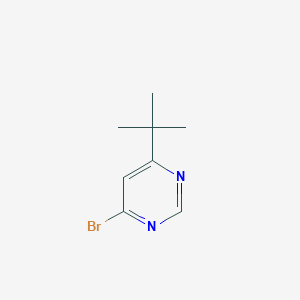
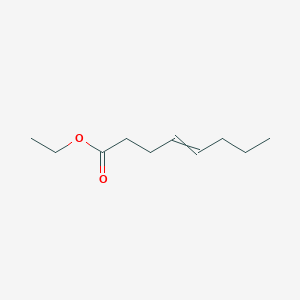
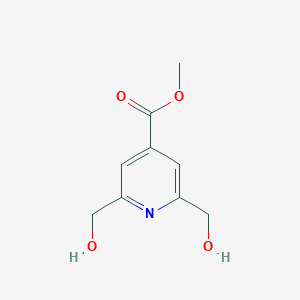
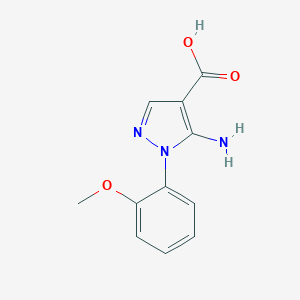
![ethyl 1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B169407.png)

